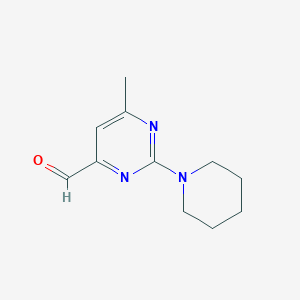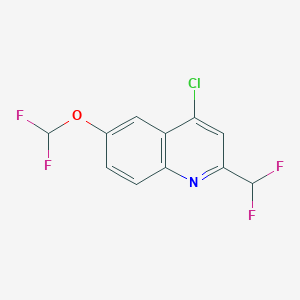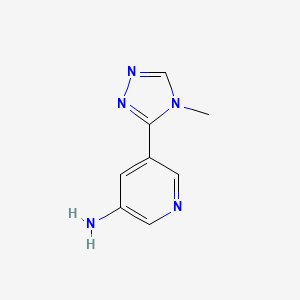
5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine
Vue d'ensemble
Description
The compound “5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the pyridin-3-yl group indicates that this compound also belongs to the class of compounds known as pyridines and derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring attached to a 1,2,4-triazole ring via a single bond. The triazole ring would carry a methyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
As a member of the triazole and pyridine families, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-donating methyl group on the triazole ring and the electron-withdrawing nitrogen atoms in the pyridine and triazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the nitrogen atoms would likely make this compound relatively stable. It would likely be soluble in organic solvents .Applications De Recherche Scientifique
Antimicrobial Activities
- Antimicrobial Properties: Compounds derived from 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine demonstrate significant antimicrobial activities. Research shows these compounds exhibit good or moderate activity against a range of microorganisms (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009), (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Evaluation
- Potential in Anticancer Applications: Certain derivatives of this compound have shown potent activity against various human cancer cell lines, indicating their potential use in anticancer therapies (Megally Abdo & Kamel, 2015).
Corrosion Inhibition
- Use in Corrosion Inhibition: Schiff’s bases of this compound have been explored as effective corrosion inhibitors, particularly in the context of mild steel protection in acidic environments (Ansari, Quraishi, & Singh, 2014).
Synthesis of Complexes
- Complex Synthesis with Metals: Research has been conducted on synthesizing Rh(III) complexes with pyridyl triazole ligands, showcasing its versatility in forming metal-organic frameworks (Burke, Gallagher, Indelli, & Vos, 2004).
Schiff Base Synthesis
- Formation of Schiff Bases: This compound is instrumental in the formation of Schiff bases, which are crucial in a variety of chemical reactions and potential pharmaceutical applications (Gümüş, 2019).
Antioxidant Properties
- Exhibiting Antioxidant Activities: Derivatives of this compound have been studied for their antioxidant properties, indicating their potential use in combating oxidative stress (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It’s known that triazole derivatives can interact with their targets through various mechanisms, often involving the formation of coordination complexes .
Biochemical Pathways
It’s worth noting that triazole derivatives have been implicated in a variety of biological processes, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound’s molecular weight (9811 g/mol) and structure suggest that it may have suitable properties for absorption and distribution .
Result of Action
Some triazole derivatives have shown cytotoxic activities against tumor cell lines , suggesting potential antitumor effects.
Action Environment
It’s worth noting that the stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of specific genes involved in cell growth and differentiation. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This compound can act as an enzyme inhibitor, blocking the active site and preventing substrate binding. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and promoting cell growth. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites within the cell. These interactions are essential for maintaining cellular homeostasis and ensuring proper metabolic function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting various cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
5-(4-methyl-1,2,4-triazol-3-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-7(9)4-10-3-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQXWVCFPSMPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




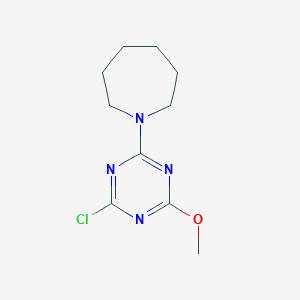
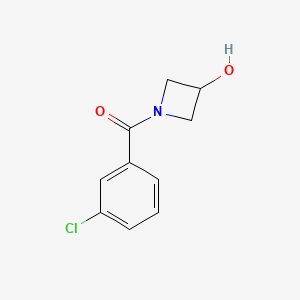
![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)

![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)

![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)
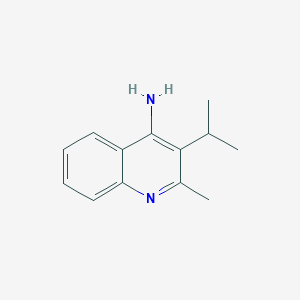
![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)

